molecular formula C22H32BrN B14608850 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine CAS No. 60601-77-6

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine

Cat. No.: B14608850
CAS No.: 60601-77-6
M. Wt: 390.4 g/mol
InChI Key: ISDRVDYXNUTDQT-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine is a complex organic compound that features a bromophenyl group, a prop-1-en-1-yl linkage, and a piperidine ring substituted with a cyclohexylethyl group

Preparation Methods

The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Alkylation and Cyclization: The bromophenyl intermediate undergoes alkylation with a suitable alkylating agent, followed by cyclization to form the piperidine ring.

    Final Substitution:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with biological macromolecules.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bromophenyl group and piperidine ring may facilitate binding to specific sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine include:

    1-[2-(4-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine: Differing in the position of the bromine atom on the phenyl ring.

    1-[2-(3-Chlorophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine: Featuring a chlorine atom instead of bromine.

    1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-phenylethyl)piperidine: Substituting the cyclohexylethyl group with a phenylethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

60601-77-6

Molecular Formula

C22H32BrN

Molecular Weight

390.4 g/mol

IUPAC Name

1-[2-(3-bromophenyl)prop-1-enyl]-2-(2-cyclohexylethyl)piperidine

InChI

InChI=1S/C22H32BrN/c1-18(20-10-7-11-21(23)16-20)17-24-15-6-5-12-22(24)14-13-19-8-3-2-4-9-19/h7,10-11,16-17,19,22H,2-6,8-9,12-15H2,1H3

InChI Key

ISDRVDYXNUTDQT-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCCC1CCC2CCCCC2)C3=CC(=CC=C3)Br

Origin of Product

United States

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